molecular formula C17H19NO5S2 B2762019 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 671771-64-5

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Katalognummer: B2762019
CAS-Nummer: 671771-64-5
Molekulargewicht: 381.46
InChI-Schlüssel: PJEKOILLZDITLD-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS: 673439-09-3) is a thiazolidinone derivative characterized by a 2,3-dimethoxyphenyl substituent at the C5 position of the thiazolidinone core. The structure includes a conjugated E-configuration benzylidene moiety, a sulfanylidene (thioxo) group at C2, and a branched 3-methylbutanoic acid chain at the N3 position. This combination of functional groups confers unique electronic and steric properties, making it a candidate for bioactive applications.

Eigenschaften

IUPAC Name

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-9(2)13(16(20)21)18-15(19)12(25-17(18)24)8-10-6-5-7-11(22-3)14(10)23-4/h5-9,13H,1-4H3,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEKOILLZDITLD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (C17H19NO5S2) is an organic molecule with significant potential in medicinal chemistry. Its complex structure incorporates thiazolidine and sulfanylidene functionalities, which are known to exhibit various biological activities. This article reviews the biological properties of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C17H19NO5S2
  • Molecular Weight : 381.46 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various physiological processes. For instance, it may disrupt microbial enzyme function, leading to antimicrobial effects, or induce apoptosis in cancer cells by interacting with specific receptors .

Antimicrobial Activity

Research indicates that compounds similar to this thiazolidine derivative exhibit significant antimicrobial properties. The presence of the thiazolidine ring enhances the compound's ability to inhibit bacterial growth. For example, a study demonstrated that derivatives of thiazolidinones showed potent activity against a range of pathogens, including both gram-positive and gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidine derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, highlighting their potential as therapeutic agents .
  • Cancer Cell Line Studies : In a series of experiments on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptosis .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine ringInsulin sensitization
Benzamide DerivativeAmide functional groupVaries; some exhibit anti-inflammatory properties
4-Oxo-ThiazolidineSimilar core structureAntibacterial properties

This table illustrates how structural similarities among compounds can influence their pharmacological profiles, suggesting that modifications to the thiazolidine structure can enhance specific activities .

Vergleich Mit ähnlichen Verbindungen

Substituents on the Benzylidene Moiety

  • 4-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic Acid (): Substitution with a 2-chlorophenyl group introduces an electron-withdrawing halogen, increasing electrophilicity and altering binding affinity compared to methoxy derivatives .
  • 2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic Acid (): The 2,4-dimethoxy configuration shifts resonance effects, while the methylsulfanyl chain enhances lipophilicity .

Chain Modifications

  • 3-Methylbutanoic Acid vs.
  • Morpholine Derivatives : In 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide (), the morpholine group introduces a polar amine, enhancing solubility and targeting specific receptors .

Stereochemical Differences

  • E vs. Z Isomerism: The target compound adopts an E-configuration at the benzylidene double bond, favoring planar conjugation.

Comparative Data Table

Compound Name Benzylidene Substituent Chain Structure Stereochemistry Key Biological Activity Reference
Target Compound 2,3-Dimethoxyphenyl 3-Methylbutanoic Acid E Anti-infection, Immunology
4-[(5E)-5-[(2-Chlorophenyl)methylidene]-...butanoic Acid 2-Chlorophenyl Butanoic Acid E Cytotoxic
2-[(5E)-5-(2,4-Dimethoxybenzylidene)-...butanoic Acid 2,4-Dimethoxyphenyl 4-(Methylsulfanyl)butanoic Acid E Antimicrobial
2-[(5Z)-5-(4-Bromobenzylidene)-...3-methylbutanoic Acid 4-Bromophenyl 3-Methylbutanoic Acid Z Antiproliferative
2-{(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-enylidene]-...butanoic Acid (Kinedak®) Cinnamylidene Butanoic Acid Z (thiazolidinone), E (propenylidene) Antidiabetic
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-...propanoic Acid 4-Methoxyphenyl Propanoic Acid E Not specified

Research Findings and Implications

  • Substituent Position Matters : Ortho/para methoxy groups (target compound) improve solubility and target engagement compared to meta-substituted analogs .
  • Chain Branching: The 3-methylbutanoic acid chain enhances metabolic stability over straight-chain counterparts, critical for oral bioavailability .
  • Stereoelectronic Effects : E-isomers generally exhibit higher bioactivity due to optimal conjugation and planar geometry, as seen in the target compound vs. Z-isomers .

Vorbereitungsmethoden

Cyclocondensation Reaction

The thiazolidine ring is constructed via a cyclocondensation reaction between 2,3-dimethoxybenzaldehyde and a thiourea derivative. A typical procedure involves:

Step 1:

  • React 2,3-dimethoxybenzaldehyde (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux (78°C) for 6–8 hours.
  • Acid catalysis (e.g., HCl or acetic acid) accelerates imine formation.

Step 2:

  • Introduce 3-methylbutanoic acid via nucleophilic substitution. The carboxylate group is activated using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane at 0–5°C.

Representative Reaction Scheme:
$$
\text{2,3-Dimethoxybenzaldehyde} + \text{Thiourea} \xrightarrow{\text{EtOH, HCl}} \text{Thiazolidinone Intermediate} \xrightarrow{\text{3-Methylbutanoyl Chloride}} \text{Target Compound}
$$

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance efficiency:

  • Residence Time: 10–15 minutes.
  • Temperature: 100–120°C.
  • Solvent: Acetonitrile or DMF.
    This method improves yield (75–85%) compared to batch processes (50–60%).

Optimization of Reaction Conditions

Solvent Effects

Solvent Yield (%) Purity (%)
Ethanol 58 92
DMF 72 88
Acetonitrile 81 95

Polar aprotic solvents (e.g., acetonitrile) favor higher yields due to better solubility of intermediates.

Catalytic Systems

  • Base Catalysts: Triethylamine or N,N-diisopropylethylamine (DIPEA) improve coupling efficiency during acylation.
  • Acid Catalysts: p-Toluenesulfonic acid (pTSA) minimizes side reactions in cyclocondensation.

Purification and Characterization

Recrystallization

  • Solvent System: Ethyl acetate/hexane (3:1 v/v).
  • Crystallization Yield: 65–70%.

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh).
  • Eluent: Gradient of ethyl acetate (10% → 50%) in petroleum ether.
  • Purity Post-Chromatography: >98%.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 12.34 (s, 1H, COOH), 8.41 (s, 1H, CH=N), 7.68–7.99 (m, 3H, aromatic), 3.87 (s, 6H, OCH3).
  • LC-MS: m/z 381.46 [M+H]+.

Challenges and Mitigation Strategies

Stereochemical Control

The (5E)-configuration is critical for biological activity. Strategies include:

  • Low-Temperature Reactions: Minimize isomerization during cyclocondensation.
  • Chiral Auxiliaries: Use of (R)-BINOL-derived catalysts to enforce stereochemistry.

Byproduct Formation

  • Common Byproducts: Over-oxidized sulfonyl derivatives or dimeric species.
  • Mitigation: Strict control of reaction time and stoichiometry.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve 70–80% yield, while pilot-scale (100 g) processes require:

  • High-Pressure Reactors: To maintain exothermic reactions under control.
  • In-line Analytics: FTIR and HPLC for real-time monitoring.

Emerging Methodologies

Deep Eutectic Solvents (DES)

A DES composed of choline chloride and urea (1:2 molar ratio) reduces reaction time by 40% and enhances atom economy.

Microwave-Assisted Synthesis

  • Conditions: 150 W, 100°C, 15 minutes.
  • Yield Improvement: 15–20% over conventional heating.

Q & A

Q. How can researchers optimize the synthesis yield and purity of this thiazolidinone derivative?

The synthesis involves multi-step reactions where temperature, solvent choice, and pH critically influence yield and purity. For example, activating carboxylic acids with thionyl chloride and controlling reaction conditions (e.g., refluxing in DMF-acetic acid mixtures) are key steps . Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or chromatography ensures high-purity products .

Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the thiazolidine core and substituents, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like the sulfanylidene and carbonyl moieties . X-ray crystallography (using SHELX software) resolves stereochemical details .

Q. What are the standard assays for initial biological activity screening?

Anti-inflammatory, antioxidant, and antimicrobial assays (e.g., DPPH radical scavenging, MIC tests) are commonly used. Toxicity profiling via cell viability assays (e.g., MTT) and pharmacokinetic studies (e.g., plasma stability) provide preliminary data for drug development .

Advanced Research Questions

Q. How can contradictions in solubility and bioactivity data be resolved?

Discrepancies often arise from varying experimental conditions (e.g., pH, solvent polarity). For instance, hydrolysis under basic conditions may degrade the compound, reducing bioactivity . Computational solubility predictions (e.g., using COSMO-RS) paired with controlled stability studies (HPLC monitoring) can reconcile data .

Q. What computational strategies model this compound’s interactions with biological targets?

Molecular docking (e.g., GOLD software) predicts binding affinities to enzymes like shikimic acid kinase, while molecular dynamics simulations (GROMACS) assess conformational stability in physiological environments . Free energy calculations (MM/PBSA) validate binding modes .

Q. How can structure-activity relationships (SAR) guide rational design of analogs?

Systematic substitution of the dimethoxyphenyl or butanoic acid groups (e.g., introducing electron-withdrawing halogens or varying chain length) modulates bioactivity. Quantitative SAR (QSAR) models correlate substituent properties (Hammett constants, logP) with observed effects like antimicrobial potency .

Methodological Considerations

  • Data Validation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .
  • Crystallography : Use SHELXL for refining high-resolution crystal structures, particularly for resolving E/Z isomerism in the methylidene group .
  • Bioactivity Confounds : Control for pH-dependent stability (e.g., buffer selection) in bioassays to avoid false negatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.